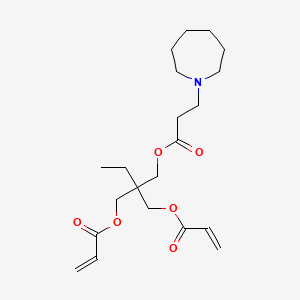

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate

Description

Properties

CAS No. |

73003-78-8 |

|---|---|

Molecular Formula |

C21H33NO6 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2,2-bis(prop-2-enoyloxymethyl)butyl 3-(azepan-1-yl)propanoate |

InChI |

InChI=1S/C21H33NO6/c1-4-18(23)26-15-21(6-3,16-27-19(24)5-2)17-28-20(25)11-14-22-12-9-7-8-10-13-22/h4-5H,1-2,6-17H2,3H3 |

InChI Key |

HZGOAUDVKRQMPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)CCN1CCCCCC1)(COC(=O)C=C)COC(=O)C=C |

physical_description |

Liquid; NKRA |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

The synthesis generally proceeds via:

- Esterification of trimethylolpropane with acrylic acid or acryloyl chloride to introduce acrylate groups.

- Incorporation of the 3-(hexamethyleniminyl)propionate moiety through reaction with appropriate intermediates, often involving hexamethylenimine derivatives.

- Use of catalysts and inhibitors to control reaction rate and prevent premature polymerization.

A typical synthetic route involves:

| Step | Reactants | Conditions | Purpose |

|---|---|---|---|

| 1 | Trimethylolpropane + Acryloyl chloride | 40–60 °C, presence of triethylamine catalyst | Formation of diacrylate ester |

| 2 | Intermediate + Hexamethylenimine derivative | Controlled temperature, inert atmosphere | Introduction of hexamethyleniminylpropionate group |

| 3 | Purification | Vacuum distillation, solvent extraction | Removal of unreacted materials and by-products |

This method yields the target compound with molecular weight ~395.49 g/mol and high acrylate functionality.

Catalysts and Reaction Conditions

- Catalysts: Triethylamine is commonly used to neutralize hydrochloric acid formed during acryloyl chloride reactions, enhancing yield and purity.

- Temperature: Maintaining 40–60 °C prevents side reactions and polymerization.

- Inhibitors: Addition of polymerization inhibitors such as 2,5-di-tert-butylhydroquinone (MEHQ) is critical to stabilize acrylate groups during synthesis.

Detailed Esterification Process

The esterification of TMP with acrylic acid or acryloyl chloride is the foundational step. Research on related compounds like trimethylolpropane triacrylate (TMPTA) provides insights applicable here:

- Solvent Use: Aromatic solvents such as toluene or benzene (20–50 wt%) facilitate reaction homogeneity.

- Catalyst Loading: Acid catalysts like p-toluenesulfonic acid (4–8 wt%) promote esterification.

- Reaction Time: Typically 2–9 hours with stirring under reflux conditions.

- Vacuum Application: Post-reaction vacuum distillation removes excess acrylic acid and solvents, reducing hydroxyl content to 2–4% to confirm completion.

This process is optimized to minimize by-products and energy consumption while ensuring high conversion rates.

Polymerization Control and Stability

Due to the reactive acrylate groups, polymerization inhibitors are added during and after synthesis:

- MEHQ (0.06–0.1 wt%) is standard to prevent premature polymerization.

- Air bubbling or inert atmosphere during reaction helps control radical formation.

- pH Adjustment: Post-reaction neutralization with caustic soda to pH 7–8 stabilizes the product.

Purification and Isolation

After synthesis, the product undergoes:

- Phase separation: Removal of aqueous waste layers.

- Vacuum distillation: To remove residual solvents and volatile impurities.

- Final stabilization: Addition of inhibitors to ensure shelf stability.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | Trimethylolpropane, acryloyl chloride, hexamethylenimine derivatives | High purity required |

| Catalyst | Triethylamine (base), p-toluenesulfonic acid (acid) | Catalyst type depends on step |

| Solvent | Toluene or benzene (20–50 wt%) | Ensures reaction homogeneity |

| Temperature | 40–60 °C | Prevents side reactions |

| Reaction Time | 2–9 hours | Optimized for yield and purity |

| Polymerization Inhibitor | MEHQ (0.06–0.1 wt%) | Added to prevent premature polymerization |

| Vacuum Pressure | ~-0.08 MPa | For solvent removal and reaction completion |

| pH Control | 7–8 (post-reaction) | Neutralization step |

Research Findings and Industrial Relevance

- The use of heterogeneous Brønsted acid catalysts has been explored for similar acrylate esterifications, offering advantages in catalyst recovery and product purity, though with some diffusion limitations.

- The described preparation methods balance reaction efficiency, product stability, and environmental considerations , such as minimizing volatile organic compound emissions and by-products.

- The compound’s polymerization behavior is enhanced by the hexamethylenimine moiety, improving mechanical properties of resulting polymers.

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Polymer Science

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate is utilized in the development of advanced polymeric materials due to its ability to form cross-linked structures. This property is crucial for applications requiring durable and resilient materials.

- Coatings : Employed in coatings that require high durability and resistance to environmental factors.

- Adhesives : Used in formulating adhesives that demand strong bonding capabilities.

Biomedical Applications

Recent studies have indicated potential biomedical applications, particularly in drug delivery systems and tissue engineering. The compound's ability to interact with biological molecules opens avenues for:

- Drug delivery vehicles : Its polymerizable nature allows for the design of carriers that can release therapeutic agents in a controlled manner.

- Tissue scaffolds : Utilized in creating scaffolds that support cell growth and tissue regeneration.

Printing Inks and Toners

The compound is also significant in the formulation of UV-curable inks and toners, which are essential in modern printing technologies.

- UV-Curable Inks : Its rapid curing properties make it ideal for high-speed printing applications.

- Flexographic Printing : Used in flexographic printing plates due to its excellent adhesion properties.

Environmental Applications

This compound can be employed in environmental remediation efforts, particularly in:

- Polymer-Impregnated Concrete : Enhances the mechanical properties of concrete used in construction.

- Waterproofing Agents : Its chemical resistance aids in developing waterproofing solutions for various substrates.

Case Study 1: Polymer Development

A study on the use of this compound in developing high-performance coatings demonstrated significant improvements in abrasion resistance and chemical stability compared to traditional formulations. The polymer films exhibited enhanced durability under harsh environmental conditions, making them suitable for outdoor applications.

Case Study 2: Biomedical Research

Research investigating the interaction between this compound and biological molecules revealed that it can form stable complexes with proteins, potentially affecting their functionality. This finding suggests a need for further exploration into its use as a drug delivery system where controlled release is essential.

Mechanism of Action

The mechanism of action of Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate involves its interaction with various molecular targets and pathways. The compound can form cross-linked networks through polymerization reactions, which contribute to its mechanical strength and stability. The molecular targets include functional groups that participate in the formation of covalent bonds, leading to the desired chemical and physical properties .

Comparison with Similar Compounds

Functional Group Analysis

Performance Metrics

Research Findings

- Hybrid Coating Performance : In dual-cure systems, TMP derivatives with amine/silane functionalities (e.g., hexamethyleniminylpropionate) enhance adhesion to steel and glass by forming covalent Si-O-M (M = substrate) bonds .

- Flame Retardancy: Aziridine derivatives (e.g., Trimethylolpropane tris(3-aziridinylpropanoate)) outperform acrylates in flame retardancy due to nitrogen-rich crosslinks .

- Transparency : Hexanediol diacrylate-based coatings exhibit higher transparency but lack the mechanical robustness of TMP hybrids .

Critical Notes on Comparative Data

- Contradictions in Thermal Stability : While aziridine derivatives are reported to have superior thermal stability (>350°C) , acrylate-amine hybrids may degrade earlier (~300°C) due to ester group vulnerability .

- Reactivity Trade-offs : Acrylate-based systems (e.g., TMPTA) cure faster but lack post-curing modification capabilities compared to amine/aziridine-functionalized analogs .

Biological Activity

Overview of Trimethylolpropane Diacrylate 3-(Hexamethyleniminyl)Propionate

This compound is a compound belonging to the class of acrylates, which are widely used in various industrial applications, including coatings, adhesives, and polymerization processes. Its structure consists of a trimethylolpropane backbone with two acrylate functional groups and a hexamethyleniminyl propionate moiety, which may influence its biological activity.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₂₅N₃O₄

- Molecular Weight : Approximately 283.37 g/mol

1. Cytotoxicity and Cell Viability

Research has indicated that acrylate compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. For instance, studies on related acrylates have shown that they can induce apoptosis in certain cell lines, leading to decreased cell viability. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Trimethylolpropane diacrylate | 50 | Human fibroblasts |

| Hexamethylenediamine | 30 | Mouse embryonic fibroblasts |

2. Antimicrobial Activity

Acrylates with nitrogen-containing groups, such as hexamethyleniminyl derivatives, have shown potential antimicrobial properties. They can disrupt bacterial membranes or inhibit essential metabolic pathways.

- Case Study : A study investigating the antimicrobial effects of similar compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

3. Allergic Reactions and Sensitization

While some acrylate compounds are beneficial in industrial applications, they can also cause allergic reactions upon skin contact. The sensitizing potential is often assessed using in vitro assays or animal models.

- Research Findings : A study reported that certain acrylates could induce contact dermatitis in sensitized individuals, highlighting the importance of safety assessments for compounds like trimethylolpropane diacrylate derivatives.

Q & A

What are the recommended synthetic routes for Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate, and how can structural integrity be validated?

Level: Basic

Methodological Answer:

Synthesis typically involves sequential acrylation and esterification. First, trimethylolpropane is partially acrylated using acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the diacrylate intermediate. The hexamethyleniminyl propionate group is introduced via nucleophilic substitution or ester coupling, often requiring catalysts like N,N-dicyclohexylcarbodiimide (DCC). Reaction progress is monitored using thin-layer chromatography (TLC) . Structural validation employs:

- NMR spectroscopy (¹H/¹³C) to confirm acrylate and amine proton environments.

- FTIR for characteristic peaks (C=O at ~1720 cm⁻¹ for acrylates, N-H stretching at ~3300 cm⁻¹ for hexamethyleniminyl).

- Mass spectrometry (MS) for molecular ion matching .

How can researchers assess purity and molecular weight distribution of this compound using advanced analytical techniques?

Level: Basic

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities. Gradient elution (water/acetonitrile) optimizes separation .

- Gas Chromatography (GC): For volatile byproducts, use capillary columns (e.g., MDN-5) with helium carrier gas and temperature programming (e.g., 50°C to 320°C at 10°C/min) .

- Gel Permeation Chromatography (GPC): Determines molecular weight distribution using polystyrene standards and THF as eluent .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted for similar acrylates) .

- Ventilation: Use fume hoods to minimize inhalation of vapors, especially during synthesis or UV curing.

- Inhibitors: Add 50–100 ppm MEHQ to prevent premature polymerization during storage .

How can crosslinking efficiency in UV-curable systems be optimized while mitigating side reactions?

Level: Advanced

Methodological Answer:

- Initiator Selection: Use photoinitiators like Irgacure 184 (1-hydroxycyclohexyl phenyl ketone) at 2–5 wt%. Optimize UV intensity (e.g., 30–50 mW/cm²) and wavelength (250–365 nm) to balance cure speed and side reactions (e.g., oxygen inhibition) .

- Reactive Diluent Blending: Combine with low-viscosity acrylates (e.g., hexanediol diacrylate) to enhance mobility and reduce gelation heterogeneity .

- Post-Cure Analysis: Use FTIR to track acrylate C=C conversion (>90% indicates efficiency) and DSC to assess residual exotherm .

How do stoichiometric imbalances and catalyst choices affect synthesis yield and byproduct formation?

Level: Advanced

Methodological Answer:

- Stoichiometry: A 1:2.2 molar ratio of trimethylolpropane to acryloyl chloride minimizes diacrylate impurities. Excess hexamethyleniminyl propionyl chloride (1.5 eq) ensures complete esterification .

- Catalysts: p-Toluenesulfonic acid (pTSA) improves esterification kinetics but may require neutralization to prevent side reactions (e.g., Michael addition). Triethylamine (Et₃N) is preferred for acrylation to scavenge HCl .

- Byproduct Mitigation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted monomers and oligomers .

What methodologies evaluate the thermal and hydrolytic stability of this compound in polymer matrices?

Level: Advanced

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen. Degradation onset >200°C indicates thermal stability suitable for coatings .

- Hydrolytic Stability Testing: Immerse samples in buffered solutions (pH 4–10) at 60°C for 7 days. Monitor ester bond hydrolysis via FTIR (C=O reduction) and GPC (molecular weight decline) .

- Accelerated Aging: Expose to 85°C/85% RH; track crosslink density changes using solvent swelling tests .

How do competing reaction pathways (e.g., Michael addition vs. radical polymerization) influence product performance?

Level: Advanced

Methodological Answer:

- Michael Addition Prevention: Use inhibitors (e.g., hydroquinone) during synthesis to block amine-acrylate reactions. Verify via NMR absence of β-amino ester peaks .

- Radical Kinetics: Employ photo-DSC to measure polymerization rates. Higher UV intensity reduces radical recombination, favoring crosslinking over chain transfer .

- Contradiction Analysis: If crosslinking efficiency drops despite high initiator loading, assess oxygen inhibition via nitrogen purging or acrylate-thiol "click" alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.